molecular formula C20H19FN4O2S2 B3410023 N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 895442-51-0

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B3410023
CAS No.: 895442-51-0
M. Wt: 430.5 g/mol
InChI Key: DLWCFLQRHOQWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazolothiazole ring, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl group and the sulfonamide moiety through nucleophilic substitution and sulfonation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazolothiazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

895442-51-0

Molecular Formula

C20H19FN4O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H19FN4O2S2/c1-13-3-8-18(11-14(13)2)29(26,27)22-10-9-17-12-28-20-23-19(24-25(17)20)15-4-6-16(21)7-5-15/h3-8,11-12,22H,9-10H2,1-2H3

InChI Key

DLWCFLQRHOQWOA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.